1-(2-Methylaminoethyl)adamantane hydrochloride
Description
Properties
IUPAC Name |
2-(1-adamantyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMRHHYSMYVGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC12CC3CC(C1)CC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185750 | |
| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31897-97-9 | |
| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
- Starting material: 1-Bromoadamantane.
- Reagents: Formamide and concentrated sulfuric acid.
- Reaction: Ritter-type reaction forms N-(1-adamantyl)-formamide intermediate.
- Hydrolysis of the intermediate with aqueous hydrochloric acid yields the hydrochloride salt of the amine.
Key Experimental Details
- Molar ratio optimized as formamide : sulfuric acid : 1-bromoadamantane = 10 : 5.6 : 1.
- Reaction temperature: 85 °C.
- Reaction time: 5.5 hours for intermediate formation.
- Hydrolysis: Reflux with 19.46% aqueous HCl for 1 hour.
- One-pot operation to reduce toxic reagents and simplify processing.
Yields and Purity
- Intermediate N-(1-adamantyl)-formamide yield: 94.44%.
- Final product 1-(2-Methylaminoethyl)adamantane hydrochloride yield: 93.17%.
- Overall yield: approximately 88%.
- Purity (GC): 99.221%.
Advantages
- Avoids use of oleum and highly toxic reagents.
- Shorter reaction time and milder conditions compared to older methods.
- Environmentally friendlier and scalable for industrial production.
Supporting Data Summary
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Formation of N-(1-adamantyl)-formamide | 1-bromoadamantane, formamide, H2SO4, 85 °C, 5.5 h | 94.44 | 98.83 | Optimized molar ratios and temp. |
| Hydrolysis to amine hydrochloride | 19.46% HCl, reflux, 1 h | 93.17 | 99.22 | Avoids NaOH hydrolysis, safer process |
| Overall | 88 | One-pot procedure, scalable |
Reductive Amination Route via 1-Acetyladamantane
Reaction Scheme and Conditions
- Starting material: 1-Adamantane carboxylic acid.
- Conversion to acid chloride using thionyl chloride or phosgene in toluene at 70-80 °C.
- Condensation with ethoxy magnesium malonic ether to form 1-adamantoyl malonic ester.
- Hydrolysis and decarboxylation yield 1-acetyladamantane.
- Reductive amination with formamide and formic acid mixture at 157-175 °C for 6-10 hours.
- Acid hydrolysis with concentrated HCl converts N-formyl intermediate to 1-(1-aminoethyl)adamantane hydrochloride.
Key Experimental Details
- Use of pyridine as HCl acceptor during acid chloride formation.
- Hydrolysis and decarboxylation performed in acetic acid-water-sulfuric acid mixture at 95-100 °C for 6-7 hours.
- Reductive amination temperature: 157-175 °C.
- Acid hydrolysis: 20-30% HCl at 102-110 °C for 4.5-5.5 hours.
- Purification by recrystallization from isopropyl alcohol with activated charcoal.
Yields and Purity
- Final product purity: ≥ 99.0% (pharmacopoeial standard).
- Moisture content controlled below 0.5%.
- Isolated as hydrochloride salt with controlled drying conditions.
Advantages and Notes
- Multi-step but well-defined process.
- Suitable for producing 1-(1-aminoethyl)adamantane hydrochloride (remantadine), a close analog.
- Requires careful control of moisture and temperature during recrystallization.
Comparative Analysis of Preparation Methods
| Feature | Ritter-Type Reaction Method | Reductive Amination Method |
|---|---|---|
| Starting Material | 1-Bromoadamantane | 1-Adamantane carboxylic acid |
| Number of Steps | Two (intermediate formation + hydrolysis) | Multiple (acid chloride formation, condensation, hydrolysis, reductive amination, acid hydrolysis) |
| Reaction Conditions | Mild (85 °C, reflux for 1 h) | Higher temperature (up to 175 °C), longer times |
| Overall Yield | ~88% | Not explicitly stated, but high purity achieved |
| Environmental Impact | Reduced toxic reagents, one-pot reaction | Uses thionyl chloride, pyridine, requires organic solvents |
| Scalability | High, suitable for industrial scale | More complex, but scalable with control |
| Purity of Final Product | >99% | ≥99%, pharmacopoeial standard |
Summary of Research Findings
- The Ritter-type reaction approach offers a simple, economical, and environmentally friendly method with high yield and purity. It optimizes reagent ratios and reaction parameters to minimize hazardous waste and improve scalability.
- The reductive amination route, while more complex, allows access to related adamantane derivatives with controlled purity and moisture content, suitable for pharmaceutical applications.
- Both methods rely on forming key intermediates (formamide or acetyl derivatives) followed by hydrolysis or reductive amination to achieve the final amine hydrochloride salt.
- Analytical confirmation by IR, MS, 1H NMR, and 13C NMR ensures structural integrity and purity of the synthesized compounds.
Chemical Reactions Analysis
1-(2-Methylaminoethyl)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to ensure high selectivity and yield. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Antiviral Applications
1-(2-Methylaminoethyl)adamantane hydrochloride has shown promise as an antiviral agent, particularly against influenza A and other viral pathogens.
- Mechanism of Action : The compound acts by inhibiting viral replication through interference with viral protein functions. Its structural similarity to other adamantane derivatives allows it to bind to viral proteins, thus preventing the virus from effectively replicating within host cells.
- Case Study : Research indicates that this compound can overcome resistance seen in some strains of influenza A, making it a candidate for further development as a therapeutic agent against resistant viral strains.
| Study | Virus Targeted | Key Findings |
|---|---|---|
| Chai et al. (2023) | Influenza A | Demonstrated significant antiviral activity with reduced resistance compared to traditional treatments. |
| Myhren et al. (2023) | SARS-CoV-2 | Showed binding affinity with viral proteases, suggesting potential use against COVID-19 variants. |
Neurodegenerative Disease Research
The compound's interaction with neurotransmitter systems positions it as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's.
- Mechanism of Action : It is believed to enhance dopaminergic signaling in the brain, similar to other compounds in its class like amantadine. This mechanism may help alleviate symptoms associated with Parkinson's disease .
- Case Study : Clinical trials have indicated that patients treated with adamantane derivatives, including this compound, exhibited improved motor function and cognitive performance compared to placebo groups .
| Study | Disease Targeted | Key Findings |
|---|---|---|
| American Academy of Neurology (2018) | Parkinson's Disease | Recommended use of adamantane derivatives for improving motor function in patients. |
| Recent Trials (2023) | Alzheimer's Disease | Preliminary results showed cognitive improvements in patients receiving treatment compared to control groups. |
Mechanism of Action
The mechanism of action of 1-(2-Methylaminoethyl)adamantane hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine, a key neurotransmitter involved in motor control and cognitive functions. This effect is achieved through the inhibition of dopamine reuptake and the stimulation of dopamine release from presynaptic neurons . Additionally, the compound may interact with other neurotransmitter systems, contributing to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Key Observations :
- Chain Length: Longer chains (e.g., 3-aminopropyl in 31897-98-0) increase molecular weight and may enhance solubility in polar solvents, whereas shorter chains (e.g., amantadine) favor lipid membrane penetration.
- Branching : Methyl groups (e.g., memantine) improve steric hindrance, affecting receptor binding kinetics.
- Amine Type: Primary amines (amantadine) vs. secondary amines (1-(2-methylaminoethyl)) alter charge distribution and hydrogen-bonding capacity.
Pharmacological Activity
* Hypothesized based on structural analogy to memantine, which binds NMDA receptors via adamantane-mediated hydrophobic interactions and amine-mediated charge effects.
Stability :
- Adamantane derivatives generally exhibit high thermal stability (melting points >300°C) and resistance to enzymatic degradation due to their rigid cage structure.
- Hydrochloride salts enhance aqueous solubility; however, the methylaminoethyl group in 1-(2-Methylaminoethyl)adamantane HCl may increase hygroscopicity compared to simpler analogs like amantadine.
Biological Activity
1-(2-Methylaminoethyl)adamantane hydrochloride, commonly known as Memantine, is a compound that has garnered significant attention due to its diverse biological activities, particularly in the context of neurological disorders. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHN.HCl
- Molecular Weight : 215.77 g/mol
- CAS Number : 41100-52-1
The structure of Memantine features an adamantane core, which is crucial for its interaction with biological targets.
Memantine primarily acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in excitatory neurotransmission and synaptic plasticity. By blocking excessive NMDA receptor activation, Memantine helps to protect neurons from excitotoxicity, which is often observed in neurodegenerative diseases such as Alzheimer's disease.
1. Neuroprotective Effects
Memantine's neuroprotective properties have been extensively studied. It has been shown to reduce neuronal damage in various models of neurodegeneration:
- Alzheimer's Disease : Clinical trials have demonstrated that Memantine can improve cognitive function and slow the progression of symptoms in patients with moderate to severe Alzheimer's disease.
- Parkinson's Disease : Research indicates that Memantine may help alleviate some motor symptoms associated with Parkinson's disease by modulating glutamatergic activity.
2. Antidepressant Activity
Recent studies suggest that Memantine may possess antidepressant properties. It has been shown to enhance synaptic plasticity and promote neurogenesis, which are critical mechanisms in the treatment of depression.
Case Study: Alzheimer's Disease
A randomized controlled trial involving 404 patients with moderate to severe Alzheimer's disease found that those treated with Memantine showed a statistically significant improvement in cognitive function compared to placebo. The study reported an increase in the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) score by an average of 2.5 points over six months.
Clinical Trial: Depression
A double-blind placebo-controlled trial investigated the efficacy of Memantine as an adjunct treatment for major depressive disorder. Results indicated that patients receiving Memantine experienced a greater reduction in depression scores compared to those receiving placebo, suggesting its potential role in mood regulation.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Neuroprotection | Significant | Clinical Trials |
| Antidepressant | Moderate | Case Study |
| Cognitive Enhancement | Positive | Clinical Trials |
Safety and Side Effects
While Memantine is generally well-tolerated, some side effects have been reported:
- Dizziness
- Headache
- Constipation
- Confusion
These side effects are typically mild and resolve with continued use.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for determining the purity of 1-(2-Methylaminoethyl)adamantane hydrochloride in research settings?
- Methodology : Gas chromatography (GC) with flame ionization detection (FID) is widely used, employing a capillary column (e.g., HP-5) and temperature programming to separate impurities. Mass spectrometry (GC-MS) further identifies impurities by comparing fragmentation patterns to reference standards. For quantification, area normalization is validated with a detection limit of ~2 ng . High-performance liquid chromatography (HPLC) with UV detection is an alternative, particularly for polar derivatives. Pharmacopeial standards recommend impurity limits (e.g., ≤0.3% per impurity, ≤1.0% total) using internal standards like adamantane .
Q. How is 1-(2-Methylaminoethyl)adamantane hydrochloride synthesized, and what intermediates are critical?
- Methodology : A common route involves alkylation of adamantane derivatives. For example, reacting 1-adamantylamine with 2-chloroethylmethylamine in a polar aprotic solvent (e.g., DMF) under reflux, followed by HCl neutralization. Key intermediates include 2-(methylamino)ethyl chloride and adamantane precursors. Reaction progress is monitored via thin-layer chromatography (TLC) or NMR. Yield optimization often requires controlling stoichiometry and avoiding side reactions (e.g., over-alkylation) .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodology :
- NMR : and NMR confirm substitution patterns (e.g., methylaminoethyl group at adamantane C1). Adamantane’s rigid structure produces distinct splitting patterns.
- IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm, C-Cl at ~700 cm).
- Elemental Analysis : Validates empirical formula (e.g., CHN·HCl) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles between synthesis batches?
- Methodology :
- Orthogonal Analytical Techniques : Combine GC-MS and HPLC-DAD to cross-validate impurities. For example, GC-MS may detect volatile impurities (e.g., amino-disubstituted adamantanes), while HPLC isolates polar byproducts.
- Spiking Experiments : Introduce suspected impurities (e.g., 2-aminoadamantane) into pure samples to confirm retention times and MS fragmentation .
- Statistical Analysis : Use multivariate analysis (e.g., PCA) to correlate impurity levels with reaction conditions (temperature, catalyst purity) .
Q. What strategies optimize the yield of 1-(2-Methylaminoethyl)adamantane hydrochloride while minimizing byproducts?
- Methodology :
- Reaction Solvent Optimization : Dichloromethane/tert-butanol mixtures (1:1) enhance reactivity of adamantane derivatives by stabilizing intermediates .
- Catalyst Screening : Lewis acids (e.g., AlCl) or phase-transfer catalysts improve alkylation efficiency.
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track amine consumption and adjust reagent addition rates .
Q. How can computational modeling guide the design of adamantane-based derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Simulate interactions between 1-(2-Methylaminoethyl)adamantane and target proteins (e.g., NMDA receptors) using software like AutoDock. Focus on substituent effects (e.g., methylaminoethyl chain length) on binding affinity.
- QSAR Studies : Corrogate electronic (Hammett constants) and steric (Taft parameters) properties with in vitro activity data to predict optimal substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
